Aminoethylisoselenouronium

Description

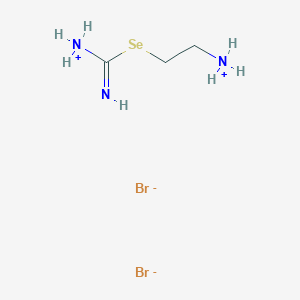

Structure

2D Structure

Properties

CAS No. |

1704-04-7 |

|---|---|

Molecular Formula |

C3H11Br2N3Se |

Molecular Weight |

327.92 g/mol |

IUPAC Name |

[amino(2-azaniumylethylselanyl)methylidene]azanium;dibromide |

InChI |

InChI=1S/C3H9N3Se.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H |

InChI Key |

UDAODXAFNRDKHO-UHFFFAOYSA-N |

SMILES |

C(C[Se]C(=[NH2+])N)[NH3+].[Br-].[Br-] |

Isomeric SMILES |

C(C[Se]C(=N)[NH3+])[NH3+].[Br-].[Br-] |

Canonical SMILES |

C(C[Se]C(=N)[NH3+])[NH3+].[Br-].[Br-] |

Synonyms |

aminoethylisoselenouronium |

Origin of Product |

United States |

Synthetic Methodologies for Aminoethylisoselenouronium and Its Analogues

Classical Synthetic Routes to Aminoethylisoselenouronium

The traditional syntheses of this compound primarily rely on the nucleophilic character of selenourea (B1239437) and the electrophilicity of haloalkylamines or the derivatization of pre-formed selenouronium salts.

Reaction of Selenourea with Haloalkylamines

A foundational and widely utilized method for the synthesis of 2-aminoethylisoselenouronium salts involves the direct reaction of selenourea with a haloalkylamine. A common example is the reaction between selenourea and 2-bromoethylamine (B90993) hydrobromide. researchgate.net In this reaction, the selenium atom of selenourea acts as a nucleophile, attacking the electrophilic carbon atom of the 2-bromoethylamine, leading to the displacement of the bromide ion and the formation of the 2-aminoethylisoselenouronium bromide hydrobromide salt. researchgate.netacs.org

This straightforward approach has been successfully extended to synthesize a variety of analogues. For instance, by employing different haloalkylamines, corresponding N-substituted derivatives can be obtained. The reaction of 2-methylaminoethyl, 2-dimethylaminoethyl, and 2-diethylaminoethyl halides with selenourea yields the respective 2-alkylaminoethyl selenouronium salts. researchgate.net Similarly, the synthesis of 3-aminopropylisoselenouronium hydrobromide has been achieved through the reaction of the appropriate aminopropyl halide with selenourea. researchgate.net

Derivatization from Precursor Selenouronium Salts

Another classical approach involves the chemical modification of a pre-synthesized selenouronium salt. These precursor salts can undergo various transformations to yield different derivatives. For example, treatment of a 2-aminoethylisoselenouronium salt with a base, such as sodium hydroxide (B78521), can lead to the formation of 2-selenoethylguanidine (B1236007), which can then be isolated as a flavianate (B1239220) salt. researchgate.net Furthermore, the hydrolysis of 2-aminoethylisoselenouronium hydrobromide by boiling in water results in a cyclization reaction, forming 2-aminoselenazoline. researchgate.net These transformations highlight the utility of the selenouronium moiety as a versatile intermediate for the synthesis of other organoselenium compounds.

Contemporary and Advanced Synthetic Approaches to Isoselenoureas

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of the isoselenourea core structure, including multicomponent reactions that offer advantages in terms of atom economy and procedural simplicity.

Imidoylation of Amines with Selenium and Isocyanides

A notable contemporary method for the synthesis of isoselenoureas is the imidoylation of amines using elemental selenium and an isocyanide. researchgate.net This approach involves the reaction of lithium amides, prepared from secondary amines, with selenium and an isocyanide. This reaction proceeds through the formation of a lithium selenocarbamimidate intermediate, which is then trapped with an alkylating agent, such as butyl iodide, to afford the corresponding isoselenourea in good to high yields. researchgate.net This method provides a convergent and flexible route to a variety of substituted isoselenoureas.

Copper(I)-Catalyzed Multicomponent Reactions Incorporating Selenium

While specific examples for the synthesis of this compound using this method are not detailed in the provided search results, copper(I)-catalyzed multicomponent reactions represent a powerful and emerging strategy in organic synthesis for the formation of complex molecules from simple starting materials in a single step. The application of such reactions to incorporate selenium into organic scaffolds is an active area of research. These reactions often proceed with high efficiency and selectivity, offering a more sustainable and atom-economical alternative to traditional methods. The development of copper(I)-catalyzed multicomponent reactions for the direct synthesis of functionalized isoselenoureas from amines, selenium, and other components remains a promising avenue for future research in this field.

Synthesis of Key Derivatives and Analogues of this compound

The synthetic methodologies described above have been instrumental in the preparation of a range of derivatives and analogues of this compound. These compounds are often synthesized to explore structure-activity relationships in various chemical and biological contexts.

Key derivatives include those with substitutions on the amino group or variations in the length of the alkyl chain. As mentioned previously, N-alkylated analogues such as 2-methylaminoethyl-, 2-dimethylaminoethyl-, and 2-diethylthis compound salts have been synthesized via the reaction of the corresponding N-alkyl-2-haloethylamines with selenourea. researchgate.net The extension of the alkyl chain is exemplified by the synthesis of 3-aminopropylisoselenouronium hydrobromide. researchgate.net These synthetic efforts have enabled the systematic modification of the parent this compound structure, providing a library of related compounds for further investigation.

Formation of 2-Aminoselenazoline from this compound

The transformation of 2-aminoethylisoselenouronium hydrobromide into 2-aminoselenazoline can be achieved through a cyclization reaction. This process occurs when an aqueous solution of 2-aminoethylisoselenouronium hydrobromide is heated. researchgate.net The reaction involves an intramolecular nucleophilic attack, leading to the formation of the five-membered selenazoline ring.

Reaction Scheme:

Starting Material: 2-Aminoethylisoselenouronium hydrobromide

Condition: Boiling water researchgate.net

Product: 2-Aminoselenazoline

This synthetic route provides a direct method for the preparation of 2-aminoselenazoline, a compound of interest for its chemical and biological properties. researchgate.netrsc.org

Generation of 2-Selenoethylguanidine from Selenouronium Salts

The generation of 2-selenoethylguanidine from a selenouronium salt is accomplished by treating the corresponding 2-aminoethylisoselenouronium salt with a base. Specifically, the treatment of the selenouronium salt with sodium hydroxide (NaOH) leads to the formation of 2-selenoethylguanidine. researchgate.net This product is typically isolated as a flavianate salt to ensure its stability. researchgate.net

Reaction Details:

| Reactant | Reagent | Product | Isolation Form |

| 2-Aminoethylisoselenouronium hydrobromide | Sodium Hydroxide (NaOH) | 2-Selenoethylguanidine | Flavianate salt |

Synthesis of Alkylaminoethyl Selenouronium Salts

The synthesis of various N-alkylated aminoethyl selenouronium salts is achieved through the reaction of selenourea with different 2-alkylaminoethyl halides. researchgate.net This method allows for the introduction of various alkyl groups on the aminoethyl moiety, leading to a range of substituted selenouronium salts.

Examples of synthesized salts include those derived from:

2-Methylaminoethyl halides

2-Dimethylaminoethyl halides

2-Diethylaminoethyl halides

General Reaction:

Reactants: Selenourea and a 2-alkylaminoethyl halide

Product: The corresponding 2-alkylaminoethyl selenouronium salt researchgate.net

This straightforward synthetic approach enables the creation of a library of alkylaminoethyl selenouronium salts for further investigation.

Synthesis of 3-Aminopropylisoselenouronium Hydrobromide

In a similar fashion to the synthesis of the aminoethyl analogues, 3-aminopropylisoselenouronium hydrobromide can be synthesized. researchgate.net The synthesis involves the reaction of selenourea with a suitable 3-aminopropyl halide. This reaction extends the carbon chain length from two to three carbons between the amino and the isoselenouronium groups.

Synthetic Pathway:

| Reagent 1 | Reagent 2 | Product |

| Selenourea | 3-Aminopropyl halide (e.g., hydrobromide) | 3-Aminopropylisoselenouronium hydrobromide |

This synthesis demonstrates the versatility of using selenourea to create a variety of aminoalkylisoselenouronium salts by varying the starting alkyl halide. researchgate.net

Theoretical and Computational Chemistry Studies of Aminoethylisoselenouronium

Quantum Chemical Calculations: An Uncharted Territory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods can provide deep insights into molecular geometry, electronic distribution, and spectroscopic properties.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, and Density Functional Theory (DFT), which models electron correlation through a functional of the electron density, are powerful tools in computational chemistry. They are widely used to predict the properties of molecules with a high degree of accuracy. However, a specific application of these methods to Aminoethylisoselenouronium is not documented in the available literature. Such studies would be invaluable for determining its optimized geometry, vibrational frequencies, and thermochemical properties.

Semiempirical Methods in Molecular Characterization

Semiempirical methods, which use parameters derived from experimental data to simplify the complex equations of ab initio methods, offer a computationally less expensive alternative for studying large molecules. While these methods are generally less accurate than ab initio or DFT approaches, they can still provide valuable qualitative insights into molecular characteristics. A survey of the literature indicates a lack of studies employing semiempirical methods for the molecular characterization of this compound.

Molecular Modeling and Simulation: Awaiting Investigation

Molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions. These methods are crucial for understanding the reactivity and stability of chemical compounds.

Prediction of Reactivity and Stability Profiles

Computational methods can be employed to predict the reactivity of a molecule by examining its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces. Stability can be assessed through the calculation of formation energies and by simulating its behavior under different conditions. At present, there are no published studies that specifically detail the reactivity and stability profiles of this compound using molecular modeling techniques.

Investigations of Electronic Structure and Bonding

A detailed analysis of the electronic structure and bonding is crucial for understanding the fundamental nature of a molecule. Computational methods can provide information on bond orders, charge distributions, and the nature of chemical bonds (e.g., covalent, ionic). The specific electronic structure and the nuances of the carbon-selenium and nitrogen-carbon bonds within this compound have yet to be investigated and reported in the scientific literature.

Analysis of Redox Properties of Selenium Centers

The selenium center in this compound is expected to be redox-active. Computational electrochemistry can be a powerful tool to predict the redox potentials and to study the mechanism of electron transfer processes involving the selenium atom. However, there is a clear absence of computational studies focused on the redox properties of the selenium center in this particular compound.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational chemistry offers powerful tools to investigate the relationship between the chemical structure of a molecule and its biological activity. For a compound like this compound, these methods can provide valuable insights into its mechanism of action, potential biological targets, and guide the design of more potent and selective derivatives. However, based on available scientific literature, specific computational studies, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, have not been extensively reported for this compound itself. Therefore, this section will outline the theoretical application of these methods to the compound, describing the potential research findings and the nature of the data that would be generated.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations would be employed to predict its binding mode and affinity to a specific biological target, such as an enzyme or a receptor.

Detailed Research Applications:

Binding Pose Prediction: The primary output of a docking simulation is the predicted binding pose of the ligand (this compound) within the active site of the target protein. This provides a three-dimensional representation of the intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

Binding Affinity Estimation: Docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol) between the ligand and the target. A lower binding energy generally indicates a more stable complex and potentially higher biological activity.

Target Identification and Validation: In cases where the biological target of this compound is unknown, reverse docking (screening the compound against a library of known protein structures) could be used to identify potential targets.

Hypothetical Data Table for Molecular Docking of this compound with a Putative Target Protein:

| Parameter | Predicted Value |

| Binding Energy (kcal/mol) | - |

| Interacting Residues | - |

| Hydrogen Bonds | - |

| Hydrophobic Interactions | - |

Note: This table is illustrative. Specific values would be dependent on the chosen protein target and the docking software used.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. Following a molecular docking study, MD simulations can be used to assess the stability of the predicted this compound-protein complex and to study the conformational changes that may occur upon binding.

Detailed Research Applications:

Complex Stability Analysis: By simulating the movement of atoms over a period of nanoseconds to microseconds, MD can determine if the initial binding pose predicted by docking is stable. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored.

Interaction Dynamics: MD simulations can reveal the dynamic nature of the interactions between this compound and the target protein, including the formation and breaking of hydrogen bonds and changes in the solvent-accessible surface area.

Binding Free Energy Calculations: Advanced MD simulation techniques, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can be used to calculate a more accurate estimation of the binding free energy, providing a more reliable measure of binding affinity than docking scores alone.

Hypothetical Data Table for Molecular Dynamics Simulation of an this compound-Protein Complex:

| Simulation Metric | Result |

| Simulation Time (ns) | - |

| Average RMSD of Ligand (Å) | - |

| Average RMSD of Protein (Å) | - |

| Key Stable Interactions | - |

Note: This table represents the type of data that would be generated from an MD simulation. The actual results would depend on the specific system being studied.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model for this compound and its analogs would be invaluable for predicting the activity of new, unsynthesized derivatives.

Detailed Research Applications:

Descriptor Calculation: The first step in QSAR modeling is to calculate a set of molecular descriptors for this compound and its analogs. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is developed that correlates the calculated descriptors with the experimentally determined biological activities.

Predictive Modeling: A validated QSAR model can be used to predict the biological activity of novel derivatives of this compound before they are synthesized, thus prioritizing the most promising candidates for further investigation.

Hypothetical QSAR Model Equation:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Hypothetical Data Table for QSAR Analysis of this compound Analogs:

| Compound ID | Experimental Activity (IC50, µM) | Predicted Activity (µM) | Key Descriptor 1 Value | Key Descriptor 2 Value |

| 1 | - | - | - | - |

| 2 | - | - | - | - |

| 3 | - | - | - | - |

Note: This table illustrates the data structure for a QSAR study. Populating this table would require experimental activity data for a series of related compounds.

In Vitro Research Models for Mechanistic Elucidation

Utilization of Cellular Co-Culture Systems

Cellular co-culture systems are advanced in vitro models that involve culturing two or more different cell types together to better replicate the complex cellular interactions that occur within tissues and organs nih.govfrontiersin.org. Unlike monocultures, which consist of a single cell type, co-cultures allow for the study of cell-to-cell communication through direct physical contact (juxtacrine signaling) or through the exchange of secreted soluble factors like cytokines and growth factors (paracrine signaling) frontiersin.orgyoutube.com. This is crucial for modeling diseases where interactions between different cell populations are a key feature, such as in neurovascular disorders or the tumor microenvironment nih.gov.

For a compound like Aminoethylisoselenouronium, co-culture models offer a platform to investigate its effects on intercellular communication. For instance, a co-culture of hepatocytes and immune cells (like macrophages) could be used to study the compound's ability to modulate inflammatory responses under conditions of oxidative stress. Researchers could assess how this compound affects the secretion of inflammatory mediators from one cell type and the subsequent response of the other. Models can be designed with cells in direct contact or separated by a semi-permeable membrane (e.g., Transwell systems), which allows for the specific investigation of paracrine signaling pathways frontiersin.org. Such studies would provide insight into whether the compound's protective effects are due to direct action on a single cell type or a more complex modulation of the cellular microenvironment.

Application of Advanced Three-Dimensional In Vitro Models

While 2D cell cultures have been foundational in biological research, they often fail to replicate the complex architecture and microenvironment of living tissues. Advanced three-dimensional (3D) in vitro models, such as spheroids, organoids, and microphysiological systems, offer a more physiologically relevant context for studying cellular behavior and drug responses nih.govtechnologynetworks.com.

Spheroids are 3D aggregates of one or more cell types that form spontaneously under non-adherent culture conditions nih.gov. They can mimic the micro-architecture of tissues, including the formation of nutrient and oxygen gradients that are characteristic of avascular tumors nih.gov. Organoids are more complex 3D structures derived from stem cells (either pluripotent or adult stem cells) that self-organize to form structures resembling miniature organs, complete with organ-specific cell types and architecture technologynetworks.com. These models are invaluable for studying organ development, disease pathology, and for screening therapeutic compounds in a patient-specific manner nih.govmdpi.com.

In the context of this compound, spheroid and organoid models could be used to evaluate its efficacy and mechanisms in a more tissue-like environment. For example, tumor spheroids could be used to assess the compound's ability to penetrate a dense cellular mass and exert antioxidant or pro-oxidant effects on cancer cells, which may differ from its effects in a 2D monolayer culture nih.gov. Liver organoids could be employed to study the compound's metabolism and its potential to protect against drug-induced liver injury by recapitulating the complex interplay between hepatocytes and other liver cell types in a 3D space.

Microphysiological systems (MPS), often referred to as organ-on-a-chip platforms, represent the next frontier in in vitro modeling. These are microfluidic devices that culture living cells in continuously perfused, micrometer-sized chambers to simulate the activities, mechanics, and physiological responses of entire organs or organ systems nih.govaltex.org. By incorporating fluid flow, mechanical cues (like stretching in a lung-on-a-chip), and connecting different organ models, MPS can mimic aspects of human physiology, including drug absorption, metabolism, and toxicity, with greater accuracy than conventional cultures nih.govnih.govthno.org.

The application of MPS for testing this compound would enable a dynamic assessment of its pharmacokinetic and pharmacodynamic properties. A "liver-on-a-chip," for example, could be used to study the compound's metabolism by human liver cells and determine if its metabolites retain antioxidant activity nih.gov. By connecting a "gut-on-a-chip" to a "liver-on-a-chip," researchers could simulate oral administration and investigate the compound's absorption and first-pass metabolism. These platforms provide a powerful tool for predicting human-relevant responses and understanding the systemic effects of organoselenium compounds without relying on animal models nih.govnews-medical.net.

Biochemical Assays for Functional Analysis

To quantify the specific molecular activities of this compound, various biochemical assays are essential. These assays can be performed in simplified, cell-free systems to isolate and measure a particular chemical property, such as antioxidant potential or enzyme-like activity.

Cell-free assays are a rapid and straightforward method to determine the intrinsic antioxidant capacity of a compound by measuring its ability to scavenge synthetic free radicals mdpi.commdpi.com. These assays remove the complexities of cellular uptake, metabolism, and localization, providing a direct measure of chemical reactivity.

Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays arkat-usa.orgacs.org. In the DPPH assay, the ability of an antioxidant to donate a hydrogen atom reduces the stable purple DPPH radical to a colorless form, a change that can be measured spectrophotometrically nih.gov. Similarly, the ABTS assay measures the reduction of the blue-green ABTS radical cation. The results from these assays are often expressed as the concentration of the compound required to scavenge 50% of the radicals (IC50).

The table below illustrates the type of data generated from such assays for a hypothetical organoselenium compound.

| Assay | Endpoint Measured | Illustrative IC50 (µM) for this compound | Illustrative IC50 (µM) for Ascorbic Acid (Reference) |

|---|---|---|---|

| DPPH Radical Scavenging | Reduction of DPPH radical | 85.4 | 22.1 |

| ABTS Radical Scavenging | Reduction of ABTS radical cation | 45.2 | 15.8 |

This table contains illustrative data for demonstration purposes and does not represent actual experimental results.

A key biological property of many organoselenium compounds is their ability to mimic the function of natural selenoenzymes, such as Glutathione (B108866) Peroxidase (GPx) and Thioredoxin Reductase (TrxR) nih.gov. GPx is a critical antioxidant enzyme that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides, using glutathione (GSH) as a reducing substrate arkat-usa.orgmdpi.com. TrxR is a central enzyme in the thioredoxin system, which is vital for maintaining cellular redox balance nih.govchemistryviews.org.

Assays to measure GPx-like activity typically monitor the consumption of a thiol co-substrate (like GSH) or the reduction of a peroxide in the presence of the selenium compound. A common method is the glutathione reductase (GR) coupled assay, where the GSSG produced by the GPx mimic is recycled back to GSH by GR at the expense of NADPH. The rate of NADPH consumption, monitored by the decrease in absorbance at 340 nm, is proportional to the GPx-like activity arkat-usa.orgacs.org. The activity of this compound could be compared to that of known GPx mimics like Ebselen (B1671040) nih.gov.

Conversely, some organoselenium compounds can act as inhibitors of TrxR, which is a strategy explored in cancer therapy, as tumor cells often have elevated TrxR levels nih.govnih.gov. Assays for TrxR inhibition measure the enzyme's ability to reduce its substrate, DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), in the presence of the inhibitor.

The following table presents potential findings from enzyme mimicry assays.

| Enzyme Mimicry/Inhibition Assay | Parameter Measured | Illustrative Result for this compound | Illustrative Result for Reference Compound |

|---|---|---|---|

| Glutathione Peroxidase (GPx)-like Activity | NADPH consumption rate (nmol/min) | 150.7 | 210.3 (Ebselen) |

| Thioredoxin Reductase (TrxR) Inhibition | IC50 (µM) | > 100 | 0.2 (Auranofin) |

This table contains illustrative data for demonstration purposes and does not represent actual experimental results.

Mechanistic Studies on Cellular Responses to Oxidative Stress

Following a comprehensive review of publicly available scientific literature, no specific in vitro studies detailing the mechanistic actions of this compound on cellular responses to oxidative stress could be identified. Research elucidating its direct effects on antioxidant enzyme activities, its capacity to mitigate reactive oxygen species (ROS), or its influence on signaling pathways in cellular models of oxidative stress is not present in the available literature.

While the broader class of organoselenium compounds has been investigated for antioxidant properties, often mimicking the activity of the selenoenzyme glutathione peroxidase, data directly pertaining to this compound is absent. Studies on other selenium-containing molecules demonstrate various antioxidant mechanisms, such as direct scavenging of free radicals and modulation of enzymatic defenses like superoxide (B77818) dismutase and catalase. However, these findings cannot be specifically attributed to this compound without direct experimental evidence.

Consequently, the generation of detailed research findings and data tables as requested is not possible due to the lack of primary research data on this specific compound within the specified context. Further empirical research is required to elucidate the potential role and mechanisms of this compound in the cellular response to oxidative stress.

Radioprotection Research Frameworks and Associated Mechanisms

Historical Evaluation of Aminoethylisoselenouronium in Radioprotection Studies

Initial studies in the 1960s explored compounds like selenourea (B1239437), which demonstrated a significant increase in the survival of irradiated animals rsc.org. For instance, research showed that selenourea improved survival rates by over 50% in rats exposed to radiation doses up to 7.5 Gy rsc.org. These early findings were promising and spurred further interest in the development of more effective and less toxic organoselenium-based radioprotectors. The focus of this early research was primarily on survival studies in animal models and the mitigation of acute radiation syndromes, such as leucopenia rsc.orgresearchgate.net. Despite these promising beginnings, many of these first-generation compounds, including selenourea, did not advance to widespread clinical use, often due to toxicity concerns at effective radioprotective concentrations rsc.org. The historical context, therefore, is one of initial promise, demonstrating the potential of the organoselenium class, which has paved the way for the investigation of more complex and potentially safer derivatives in subsequent decades.

Comparative Analysis of Organoselenium Radioprotectors

The field of organoselenium radioprotectors has evolved to include a diverse range of natural and synthetic compounds, each with distinct chemical properties and biological activities. A comparative analysis of these compounds is crucial for identifying candidates with optimal efficacy and minimal toxicity. The primary classes of organoselenium compounds investigated for radioprotection include selenoamino acids, monoselenides, and diselenides.

Naturally occurring selenoamino acids such as selenomethionine (B1662878) and selenocysteine (B57510) have been extensively studied due to their lower toxicity compared to inorganic selenium forms rsc.org. Synthetic organoselenium compounds, on the other hand, offer the advantage of tailored chemical structures to enhance specific radioprotective mechanisms. For example, Ebselen (B1671040), a synthetic compound, is a potent mimic of the antioxidant enzyme glutathione (B108866) peroxidase (GPx) and has shown significant protection against radiation-induced damage in preclinical models rsc.org. Another synthetic compound, 3,3′-diselenodipropionic acid (DSePA), has also demonstrated promising radioprotective activity in preclinical studies rsc.org.

In vitro studies have provided valuable insights into the comparative efficacy of different organoselenium compounds. For instance, a study comparing monoselenides (selenomethionine and methylselenocysteine) with diselenides (selenocystine and selenopropionic acid) revealed that diselenides were more effective at inhibiting radiation-induced lipid peroxidation and protein carbonylation sigmaaldrich.com. Specifically, the IC50 values for inhibiting lipid peroxidation were significantly lower for selenocystine (27 µM) and selenopropionic acid (33 µM) compared to selenomethionine (200 µM) and methylselenocysteine (163 µM) sigmaaldrich.com. Furthermore, at a concentration of 200 µM, selenopropionic acid and selenocystine showed a protective effect against DNA strand breaks, whereas selenomethionine and methylselenocysteine did not sigmaaldrich.com.

The following table summarizes the comparative radioprotective effects of selected organoselenium compounds based on in vitro data:

| Compound | Class | Inhibition of Lipid Peroxidation (IC50) | Inhibition of Protein Carbonylation (IC50) | Protection against DNA Strand Breaks (at 200 µM) |

| Selenomethionine | Monoselenide | 200 ± 8 µM | 464 ± 8 µM | No |

| Methylselenocysteine | Monoselenide | 163 ± 4 µM | 436 ± 3 µM | No |

| Selenocystine | Diselenide | 27 ± 1 µM | >200 µM | Yes |

| Selenopropionic acid | Diselenide | 33 ± 2 µM | 300 ± 6 µM | Yes |

These findings suggest that the chemical structure, particularly the presence of a diselenide bond, plays a crucial role in the radioprotective efficacy of organoselenium compounds.

Mechanistic Paradigms of Radiation Protection by Selenium Compounds

The radioprotective effects of organoselenium compounds are attributed to a combination of direct and indirect mechanisms that counteract the damaging effects of ionizing radiation at the molecular and cellular levels.

Direct Free Radical Scavenging in Radiation Chemistry

Ionizing radiation causes the radiolysis of water molecules in biological systems, leading to the generation of highly reactive free radicals such as hydroxyl radicals (•OH), hydrogen atoms (•H), and hydrated electrons (e-aq). These species can directly damage critical cellular components, including DNA, proteins, and lipids. Organoselenium compounds, being strong nucleophiles, can directly scavenge these free radicals, thereby preventing them from interacting with and damaging cellular macromolecules rsc.orgresearchgate.net.

The high reactivity of selenourea with primary radicals from water radiolysis has been demonstrated using pulse radiolysis techniques, indicating its efficiency as a radical scavenger researchgate.net. The ability of selenium-containing compounds to donate a hydrogen atom or an electron is central to their free radical scavenging activity. This direct interaction neutralizes the reactive species and terminates the damaging chain reactions initiated by ionizing radiation. The lower radical yields observed for selenium compounds compared to their sulfur analogs suggest a more efficient scavenging process researchgate.net.

Indirect Protection via Antioxidant System Enhancement

In addition to direct radical scavenging, organoselenium compounds exert their radioprotective effects by enhancing the endogenous antioxidant defense systems of the cell. A key mechanism is their role as mimics or inducers of antioxidant enzymes, particularly glutathione peroxidase (GPx) rsc.orgnih.govnih.gov. GPx is a selenoenzyme that plays a critical role in detoxifying reactive oxygen species (ROS), such as hydrogen peroxide and organic hydroperoxides, by catalyzing their reduction using glutathione as a cofactor nih.gov.

By mimicking the activity of GPx, organoselenium compounds can directly catalyze the detoxification of ROS, thereby reducing the oxidative stress induced by ionizing radiation rsc.org. Furthermore, supplementation with organic selenium compounds can increase the cellular activity of GPx and other selenoenzymes like thioredoxin reductase (TrxR) rsc.orgresearchgate.net. This upregulation of the cellular antioxidant capacity provides a more robust and sustained defense against radiation-induced oxidative damage. Studies have shown that pretreatment with sodium selenite (B80905) or selenomethionine can protect cells from radiation-induced death by inducing TrxR and GPx levels rsc.org.

Differential Radioprotection of Normal Versus Neoplastic Cells

An ideal radioprotective agent should selectively protect normal tissues from the harmful effects of radiation without compromising the efficacy of radiotherapy against tumor cells. Several studies have suggested that organoselenium compounds may exhibit such differential effects.

Preclinical work has demonstrated that certain selenium compounds can potentiate the anticancer effects of radiation while simultaneously reducing toxicities in normal tissues researchgate.net. The molecular basis for this selectivity is thought to involve the modulation of intracellular glutathione (GSH) concentrations, differential effects on DNA repair mechanisms, and the induction of apoptosis. For example, the selenium compound methylseleninic acid (MSA) has been shown to induce a protective increase in GSH in normal peripheral blood mononuclear cells (PBMCs), while causing a decrease in GSH in malignant human monocytic leukemia cells (THP-1) researchgate.net. This differential modulation of GSH levels can render tumor cells more susceptible to radiation-induced oxidative damage while enhancing the protection of normal cells.

Furthermore, MSA was found to reduce DNA damage induced by cytotoxic agents in PBMCs but increase it in THP-1 cells researchgate.net. In the context of radiation, MSA increased cell death after a 2 Gy dose in THP-1 cells to a greater extent than in PBMCs researchgate.net. This suggests that organoselenium compounds can selectively enhance the radiosensitivity of tumor cells. The proposed mechanisms for this differential effect also include the induction of a protective endoplasmic reticulum (ER) stress response in normal cells versus an apoptotic response in tumor cells researchgate.net.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.